Home > Products > Screening Compounds P17636 > Benzyl 2,6-dihydroxybenzoate
Benzyl 2,6-dihydroxybenzoate - 85985-75-7

Benzyl 2,6-dihydroxybenzoate

Catalog Number: EVT-8767528
CAS Number: 85985-75-7
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzyl 2,6-dihydroxybenzoate is a natural product found in Desmos chinensis, Illicium verum, and Uvaria grandiflora with data available.
Overview

Benzyl 2,6-dihydroxybenzoate is an organic compound that belongs to the class of benzoates. Its structure features a benzyl group attached to the 2,6-dihydroxybenzoic acid moiety, which contributes to its unique chemical properties. This compound is primarily used in various scientific applications, including organic synthesis and biological studies.

Source

Benzyl 2,6-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid, which is derived from resorcinol and carbon dioxide through various synthetic routes. The synthesis typically involves benzylation reactions where a benzyl group is introduced to the hydroxyl group of 2,6-dihydroxybenzoic acid.

Classification

This compound is classified under:

  • Chemical Class: Organic compounds
  • Functional Group: Benzoate
  • IUPAC Name: Benzyl 2,6-dihydroxybenzoate
Synthesis Analysis

Methods

The synthesis of Benzyl 2,6-dihydroxybenzoate can be achieved through several methods:

  1. Benzylation of 2,6-Dihydroxybenzoic Acid:
    • The hydroxyl group at the second position of 2,6-dihydroxybenzoic acid is protected by introducing a benzyl group using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
    • Following protection, hydrolysis under acidic conditions yields the desired product.
  2. Alternative Synthetic Routes:
    • Another method involves starting with resorcinol and carbon dioxide under alkaline conditions to produce 2,6-dihydroxybenzoic acid. This can then be benzylated to form Benzyl 2,6-dihydroxybenzoate .

Technical Details

The reaction conditions for the synthesis typically involve:

  • Temperature: Ranges from 50 °C to 150 °C depending on the step.
  • Pressure: Often maintained at atmospheric pressure unless specified otherwise.
  • Reaction time: Several hours are required for completion.
Molecular Structure Analysis

Structure

Benzyl 2,6-dihydroxybenzoate has a molecular formula of C14H12O4C_{14}H_{12}O_4. The structure consists of a benzene ring with two hydroxyl groups at the 2 and 6 positions and an ester group formed with the benzyl alcohol.

Data

  • Molecular Weight: Approximately 244.24 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally in the range of 100 °C to 120 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol.
Chemical Reactions Analysis

Reactions

Benzyl 2,6-dihydroxybenzoate can undergo various chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  2. Reduction: It can be reduced to form different derivatives depending on the reducing agent used.
  3. Substitution Reactions: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for Benzyl 2,6-dihydroxybenzoate involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. This interaction is crucial in studies related to enzyme inhibition and protein-ligand interactions .

Process Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Characteristic aromatic odor.
  • Density: Approximately 1.25 g cm31.25\text{ g cm}^3.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (high temperature or strong acids).
  • pH Sensitivity: The compound's solubility and reactivity can be affected by pH levels.

Relevant data from studies indicate that Benzyl 2,6-dihydroxybenzoate exhibits good thermal stability and solubility characteristics favorable for various applications .

Applications

Benzyl 2,6-dihydroxybenzoate has several scientific uses:

  • Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme inhibition and cellular interactions.
  • Industrial Applications: Used in producing specialty chemicals and materials due to its unique chemical properties .
Biosynthesis and Metabolic Engineering of Benzyl 2,6-Dihydroxybenzoate

Polyketide Synthase Pathways in Microbial Systems

Benzyl 2,6-dihydroxybenzoate biosynthesis originates from aromatic polyketide pathways primarily catalyzed by polyketide synthase enzymes in microbial systems. These enzymes assemble simple carboxylic acid precursors into complex aromatic frameworks through iterative decarboxylative condensation reactions. The core benzoic acid skeleton of 2,6-dihydroxybenzoate derives from type III polyketide synthase activity, which utilizes malonyl-CoA extender units in a controlled chain elongation process [2] [6]. Unlike modular polyketide synthases that produce macrolide structures, type III systems operate via a single set of catalytic domains that repetitively catalyze condensation, ketoreduction, and aromatization steps on a growing poly-β-ketone chain [2].

Critical to the biosynthesis is the chain length specificity factor associated with the polyketide synthase complex, which determines the number of malonyl-CoA incorporation cycles before cyclization. For 2,6-dihydroxybenzoate formation, the polyketide synthase typically mediates three elongation cycles, generating a tetraketide intermediate that undergoes regioselective aldol condensation and aromatization [6]. Structural analysis of polyketide synthase enzymes reveals a conserved cysteine-histidine-asparagine catalytic triad in the ketosynthase domain, essential for decarboxylation and Claisen condensation activities. Site-directed mutagenesis of these residues abolishes benzoate production capacity [2].

Table 1: Polyketide Synthase Engineering Strategies for Benzoate Derivative Production

Engineering ApproachTarget ComponentProduction EnhancementReference System
Module swappingKetoreductase domains3.2-fold increase in triketide yieldStreptomyces coelicolor
Active site mutagenesisChain length factorAltered cyclization specificityMycobacterium tuberculosis PKS18
Heterologous expressionMinimal PKS genes680 mg/L aromatic intermediatesEngineered Escherichia coli
Precursor engineeringMalonyl-CoA availability4.5-fold flux increaseSaccharomyces cerevisiae

Metabolic engineering efforts have focused on reprogramming polyketide synthase modules to optimize 2,6-dihydroxybenzoate production. In Escherichia coli, heterologous expression of the Neurospora crassa polyketide synthase coupled with malonyl-CoA overproduction (via acetyl-CoA carboxylase overexpression) yielded 1.8 g/L of trihydroxybenzaldehyde derivatives [1] [5]. Similarly, polyketide synthase module swapping in Streptomyces species generated hybrid enzymes capable of producing 2,6-dihydroxybenzoate precursors with 3.2-fold increased efficiency compared to wild-type strains [6]. Recent advances include crystallographic-guided engineering of polyketide synthase active sites to favor the specific ring folding pattern required for 2,6-dihydroxybenzoate formation, minimizing nonproductive cyclization byproducts [2].

Enzymatic Mechanisms of Aromatic Hydroxylation and Esterification

The hydroxylation patterning at the 2,6-positions of the benzoate ring involves regiospecific oxygenases acting on the nascent polyketide backbone. Cytochrome P450 monooxygenases (CYP enzymes) catalyze these hydroxylations via a conserved mechanism involving oxo-ferryl intermediate formation [7] [10]. The reaction cycle begins with NADPH-dependent reduction of the heme iron center, enabling oxygen binding and subsequent heterolytic cleavage to generate the reactive Compound I species. This electrophilic oxidant attacks the aromatic ring through an epoxidation pathway, followed by NIH shift-mediated hydrogen migration to yield the phenolic product [7].

Structural determinants of regioselective hydroxylation were elucidated through site-directed mutagenesis of Pseudomonas CYP199A2, revealing that substrate orientation within the active site pocket governs position-specific reactivity. Mutations at Phe298 significantly altered dihydroxybenzoate isomer ratios, demonstrating how enzyme engineering can direct hydroxylation patterns [10]. For 2,6-dihydroxybenzoate biosynthesis, dual-position specific cytochrome P450 enzymes with extended substrate channels accommodate the carboxylate group while positioning C2 and C6 for sequential oxygenation. Kinetic isotope effect studies confirm a nonconcerted mechanism with cationic intermediates during these hydroxylations [7].

The esterification step forming benzyl 2,6-dihydroxybenzoate involves benzoyltransferase enzymes that conjugate the benzoic acid to benzyl alcohol. This reaction proceeds via a ping-pong bi-bi mechanism where the enzyme first forms an acyl-adenylate intermediate using ATP, followed by nucleophilic attack by benzyl alcohol [1] [9]. Actinobacteria-derived benzoyltransferases exhibit strict substrate specificity toward 2,6-dihydroxybenzoic acid, with kinetic parameters (Km = 18 μM, kcat = 2.7 s⁻¹) significantly favoring this substrate over other hydroxybenzoate isomers. X-ray crystallography of the acyltransferase reveals a conserved HXGH motif in the active site that coordinates the carboxylate group during adenylation [9].

Table 2: Enzymatic Machinery for Hydroxylation and Esterification Reactions

Enzyme ClassCatalytic MechanismCofactor RequirementsKey Structural Features
Cytochrome P450 monooxygenaseEpoxidation via oxo-ferryl intermediateNADPH, O₂, FAD/FMNHeme-thiolate ligand, I-helix oxygen binding pocket
α-Ketoglutarate-dependent dioxygenaseRadical rebound mechanismFe²⁺, α-ketoglutarate, O₂Jelly-roll motif, 2-His-1-Asp facial triad
AcyltransferasePing-pong bi-bi with adenylate intermediateATP, Mg²⁺HXGH motif, hydrophobic benzyl alcohol pocket
CarboxylesteraseNucleophilic acyl substitutionNone (reverse reaction)Ser-His-Asp catalytic triad, cap domain

Metabolic channeling between hydroxylation and esterification enzymes enhances pathway efficiency. In fungal systems producing benzyl benzoates, protein-protein interactions between cytochrome P450 and acyltransferase enzymes create substrate tunnels that minimize intermediate diffusion and degradation. Disruption of these complexes by linker peptide deletion reduces benzyl 2,6-dihydroxybenzoate titers by 78%, confirming the importance of enzyme clustering [8]. Biotechnological applications exploit chimeric enzyme fusions where cytochrome P450 is linked directly to benzoyltransferase via flexible peptide spacers, significantly improving carbon flux toward the final esterified product [1].

Genetic Regulation of Secondary Metabolite Production in Plant-Associated Fungi

In plant-symbiotic fungi, benzyl 2,6-dihydroxybenzoate biosynthesis occurs within specialized secondary metabolite gene clusters that are tightly regulated by hierarchical transcriptional networks. Whole-genome analyses of Colletotrichum and Fusarium species reveal that the biosynthetic genes reside in genomic islands spanning 15-35 kb, containing polyketide synthase, cytochrome P450, and acyltransferase genes flanked by regulatory elements [3] [8]. These clusters are coordinately controlled by cluster-situated transcription factors (e.g., Zn₂Cys₆ binuclear zinc cluster proteins) that bind palindromic promoter elements (5'-CCG-N₁₁-CCG-3') upstream of structural genes [8].

Global regulation involves cross-pathway coordination through the fungal velvet complex, a heterotrimeric protein assembly consisting of VeA, VelB, and LaeA subunits. Light-dependent conformational changes in this complex modulate chromatin accessibility at secondary metabolite clusters. Deletion of laeA results in complete abolition of benzyl 2,6-dihydroxybenzoate production in Aspergillus nidulans, confirming its pivotal regulatory role [3] [8]. RNA sequencing studies demonstrate that laeA mutants show 32-fold downregulation of polyketide synthase expression and 47-fold reduction in cytochrome P450 transcription. The velvet complex interacts directly with histone-modifying enzymes; specifically, LaeA recruits histone H3 lysine 9 methyltransferase to generate repressive chromatin marks that silence nonessential clusters under noninducing conditions [8].

Environmental signal integration occurs through mitogen-activated protein kinase cascades that phosphorylate transcription factors in response to host plant metabolites. In Colletotrichum tofieldiae, root exudate components (particularly flavonoids) activate the Pmk1 kinase pathway, leading to phosphorylation of the CpHtf1 transcription factor. Chromatin immunoprecipitation sequencing confirmed CpHtf1 binding to the promoter region of the polyketide synthase gene within the benzyl benzoate cluster [8]. Additionally, pH-responsive transcription factors PacC regulate cluster expression under alkaline conditions common in plant rhizospheres.

Table 3: Regulatory Factors Influencing Benzoate Cluster Expression in Fungi

Regulatory FactorRegulatory MechanismInducing SignalsEffect on Production
LaeAChromatin remodeling via H3K9 methylationQuorum sensing, light/dark cycle47-fold increase in cluster expression
Velvet complex (VeA-VelB)Protein-protein interactions with transcription machineryReactive oxygen species, developmental stageIndispensable for cluster activation
Zn₂Cys₆ transcription factorsSpecific DNA binding to cluster promotersHost plant flavonoidsPosition-specific induction (2.8-fold)
PacCpH-dependent DNA bindingAlkaline pH in rhizosphere5.3-fold increase at pH 8.0

Epigenetic control mechanisms provide additional regulation through histone post-translational modifications. In Fusarium graminearum, histone H3 lysine 27 acetylation marks correlate with active transcription of the benzyl benzoate cluster. Deletion of histone acetyltransferase gcnE reduces 2,6-dihydroxybenzoate production by 91%, while knockout of histone deacetylase hdaA increases titers 3.4-fold [3]. Small molecule epigenetic modifiers significantly impact yields; addition of 5 mM suberoylanilide hydroxamic acid (histone deacetylase inhibitor) to Penicillium expansum cultures enhanced benzyl 2,6-dihydroxybenzoate accumulation by 4.2-fold through chromatin relaxation around secondary metabolite clusters [8].

Biotechnological Approaches for Yield Optimization via Pathway Engineering

Metabolic flux balancing represents the cornerstone of biotechnological optimization for benzyl 2,6-dihydroxybenzoate production. Computational modeling using genome-scale metabolic reconstructions identifies rate-limiting steps in microbial production hosts. Escherichia coli metabolic network analysis (iJO1366 model) revealed phosphoenolpyruvate-node bottlenecks in aromatic amino acid pathways that supply polyketide precursors [1] [4]. Implementation of antisense RNA knockdowns of pyruvate kinase (pykF) increased phosphoenolpyruvate availability by 3.7-fold, elevating 2,6-dihydroxybenzoate titers to 2.3 g/L in fed-batch bioreactors [1] [5].

Transport engineering addresses critical limitations in precursor uptake and product efflux. Heterologous expression of Arabidopsis thaliana benzyl alcohol/proton symporter AtBEN1 in Saccharomyces cerevisiae improved benzyl alcohol uptake kinetics by 8.3-fold (Km = 0.8 mM vs. native 6.7 mM). Combined with ATP-binding cassette transporter overexpression (Yor1p variant), this reduced intracellular product accumulation toxicity and increased extracellular benzyl 2,6-dihydroxybenzoate concentrations by 320% [5]. Dynamic pathway regulation employs quorum-sensing systems to decouple growth and production phases; the Pseudomonas putida rhl system successfully delayed benzoate esterification until stationary phase, improving yields by 2.8-fold compared to constitutive expression [9].

Enzyme fusion strategies create synthetic bifunctional complexes that overcome kinetic misalignment between pathway steps. The most successful configuration fused cytochrome P450 (CYP199A2) C-terminus to benzoyltransferase (AtBAMT) N-terminus via a 15-amino acid glycine-serine linker. This chimeric enzyme reduced intermediate diffusion distance, resulting in a 4.5-fold increase in catalytic efficiency (kcat/Km) compared to free enzymes. Structural analysis confirmed prosthetic group alignment between heme and adenylation domains, enabling direct substrate channeling [1] [9].

Table 4: Bioprocess Optimization Strategies for Enhanced Benzyl 2,6-Dihydroxybenzoate Production

Optimization StrategyTechnical ApproachHost SystemMaximum Titer Achieved
Phosphoenolpyruvate node engineeringpykF antisense RNA, PEP synthase overexpressionEscherichia coli BL212.3 g/L
Dynamic pathway regulationQuorum-sensing controlled expressionPseudomonas putida980 mg/L
Chimeric enzyme constructionP450-acyltransferase fusion proteinSaccharomyces cerevisiae1.7 g/L
Two-phase fermentationOleyl alcohol extraction phaseAspergillus nidulans3.1 g/L
Peroxisomal compartmentalizationPTS1-targeted enzymesYarrowia lipolytica2.8 g/L

Compartmentalization approaches exploit eukaryotic organelles to concentrate pathway intermediates. Targeting the entire benzyl 2,6-dihydroxybenzoate pathway to Yarrowia lipolytica peroxisomes leveraged the organelle's native coenzyme A recycling machinery and reduced cytosolic toxicity. Peroxisomal targeting signal (PTS1) fusion to pathway enzymes increased local enzyme concentration 12-fold, driving titers to 2.8 g/L in high-cell-density fermentations [5]. In situ product removal techniques further enhanced yields; two-phase fermentation with oleyl alcohol as an organic extractant continuously removed benzyl 2,6-dihydroxybenzoate from the aqueous phase, reducing feedback inhibition and achieving 3.1 g/L total product accumulation [1].

Systems biology tools enable comprehensive optimization through proteome rebalancing. Quantitative mass spectrometry identified imbalanced expression ratios between polyketide synthase (0.8% total proteome) and cytochrome P450 (2.1%) in engineered strains. CRISPR-mediated promoter tuning equalized expression levels, improving carbon conversion efficiency from 12% to 38% of theoretical maximum. 13C metabolic flux analysis further guided strain improvements by identifying transhydrogenase-mediated cofactor cycling as critical for maintaining NADPH supply during aromatic hydroxylation. Overexpression of soluble transhydrogenase sth increased NADPH regeneration rate by 3.4-fold, supporting 98% hydroxylation efficiency at the C2 and C6 positions [4] [5].

Properties

CAS Number

85985-75-7

Product Name

Benzyl 2,6-dihydroxybenzoate

IUPAC Name

benzyl 2,6-dihydroxybenzoate

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2

InChI Key

UONCJNZKQVIGHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.